Cas no 2648455-13-2 (ERK1/2 inhibitor 7)

ERK1/2 inhibitor 7 structure
Productnaam:ERK1/2 inhibitor 7
ERK1/2 inhibitor 7 Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-Pyrrolo[3,4-d]thiazol-4-one, 5-[(3-fluorophenyl)methyl]-5,6-dihydro-6,6-dimethyl-2-[5-methyl-2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-
- ERK1/2 inhibitor 7
- 5-[(3-fluorophenyl)methyl]-6,6-dimethyl-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyrrolo[3,4-d][1,3]thiazol-4-one
- 2648455-13-2
- SCHEMBL23483346
- CS-0372371
- DA-73182
- MS-28531
- HY-142433
-
- Inchi: 1S/C23H22FN7OS/c1-13-11-25-22(27-16-8-9-26-30(16)4)29-17(13)20-28-18-19(33-20)23(2,3)31(21(18)32)12-14-6-5-7-15(24)10-14/h5-11H,12H2,1-4H3,(H,25,27,29)
- InChI-sleutel: FJGLPZZZNWMMII-UHFFFAOYSA-N
- LACHT: S1C2C(C)(C)N(CC3=CC=CC(F)=C3)C(=O)C=2N=C1C1C(C)=CN=C(NC2N(C)N=CC=2)N=1
Berekende eigenschappen
- Exacte massa: 463.15905769g/mol
- Monoisotopische massa: 463.15905769g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 5
- Complexiteit: 729
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 117Ų
- XLogP3: 3.4
ERK1/2 inhibitor 7 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027JWE-5mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 5mg |
$494.00 | 2024-05-08 | |
1PlusChem | 1P027JWE-10mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 10mg |
$815.00 | 2024-05-08 | |
Ambeed | A1601011-5mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 5mg |
$616.0 | 2025-02-28 | |
1PlusChem | 1P027JWE-50mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 50mg |
$2554.00 | 2024-05-08 | |
Ambeed | A1601011-10mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 10mg |
$1047.0 | 2025-02-28 | |
Ambeed | A1601011-1mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 1mg |
$280.0 | 2025-02-28 | |
1PlusChem | 1P027JWE-100mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 100mg |
$3928.00 | 2024-05-08 | |
1PlusChem | 1P027JWE-25mg |
ERK1/2 inhibitor 7 |
2648455-13-2 | 98% | 25mg |
$1582.00 | 2024-05-08 |
ERK1/2 inhibitor 7 Gerelateerde literatuur
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
2648455-13-2 (ERK1/2 inhibitor 7) Gerelateerde producten
- 5187-61-1(2-(2,2,2-trifluoroethyl)sulfanylethan-1-ol)
- 58175-57-8(2-Propyl-1-pentanol)
- 2060062-42-0(3-Methyl-1-pyrazin-2-ylazetidine-3-carbohydrazide hydrochloride)
- 2034485-68-0(2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide)
- 1859590-14-9(Propanoic acid, 3-(chlorosulfinyl)-, ethyl ester)
- 941931-35-7(N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide)
- 895477-45-9(2-3-(4-fluorobenzenesulfonyl)propanamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)
- 1172721-43-5(4-methoxy-2-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole)
- 1269440-75-6(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)
- 53844-02-3(benzyl N-(2-bromoethyl)carbamate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:2648455-13-2)ERK1/2 inhibitor 7

Zuiverheid:99%/99%/99%
Hoeveelheid:1mg/5mg/10mg
Prijs ($):252/554/942